![molecular formula C11H19NO2S B13246919 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13246919.png)
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and a dicyclopropylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of dicyclopropylmethylamine with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also involve steps such as purification and crystallization to obtain the final product in a pure form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(Dicyclopropylmethyl)(methyl)amine: This compound shares the dicyclopropylmethylamino group but lacks the thiolane ring.
3-[(Dicyclopropylmethyl)amino]-1-propylpyrrolidine-2,5-dione: This compound has a similar structure but includes a pyrrolidine ring instead of a thiolane ring .
Uniqueness
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a dicyclopropylmethylamino group
特性
分子式 |
C11H19NO2S |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
N-(dicyclopropylmethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)6-5-10(7-15)12-11(8-1-2-8)9-3-4-9/h8-12H,1-7H2 |
InChIキー |
FQYCJQLFDUJCMR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2CC2)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


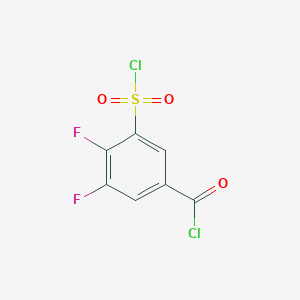
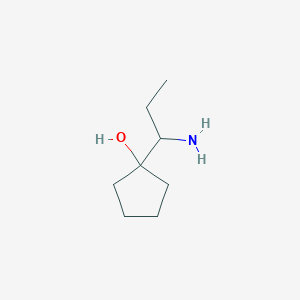
![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
![1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13246852.png)
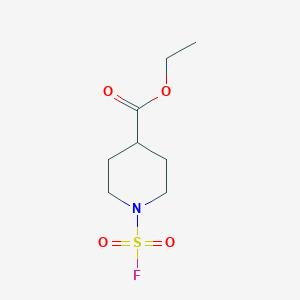

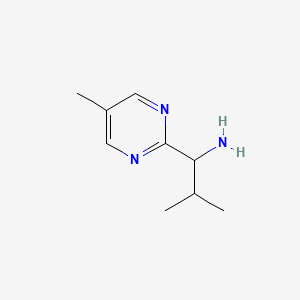
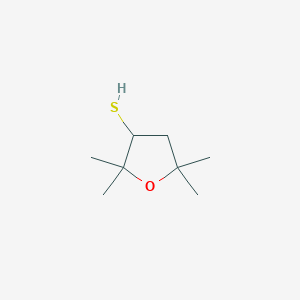
![5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde](/img/structure/B13246893.png)

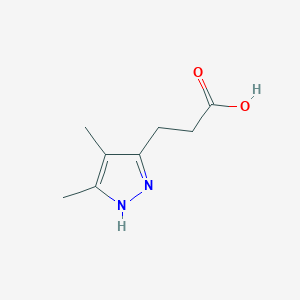
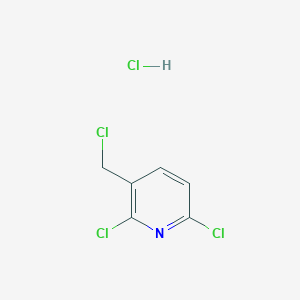
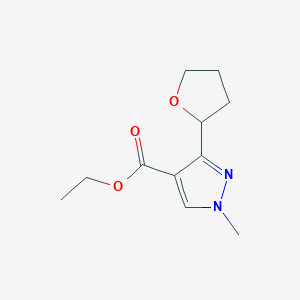
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
